molecular formula C15H15ClFN3O3 B2479363 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-34-4

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2479363
CAS No.: 2034364-34-4
M. Wt: 339.75
InChI Key: NGJCNEWJHYLIDJ-UHFFFAOYSA-N
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Description

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, an azetidinyl ring, and an imidazolidine-dione moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-chloro-6-fluorophenyl intermediate through halogenation reactions.

    Propanoylation: The intermediate is then subjected to propanoylation to introduce the propanoyl group.

    Azetidinyl Ring Formation: The propanoylated intermediate undergoes cyclization to form the azetidinyl ring.

    Imidazolidine-dione Formation: Finally, the azetidinyl intermediate is reacted with appropriate reagents to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(2-Chlorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The presence of both chloro and fluoro groups in 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione imparts unique chemical and biological properties compared to similar compounds. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3/c16-11-2-1-3-12(17)10(11)4-5-13(21)19-7-9(8-19)20-14(22)6-18-15(20)23/h1-3,9H,4-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCNEWJHYLIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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